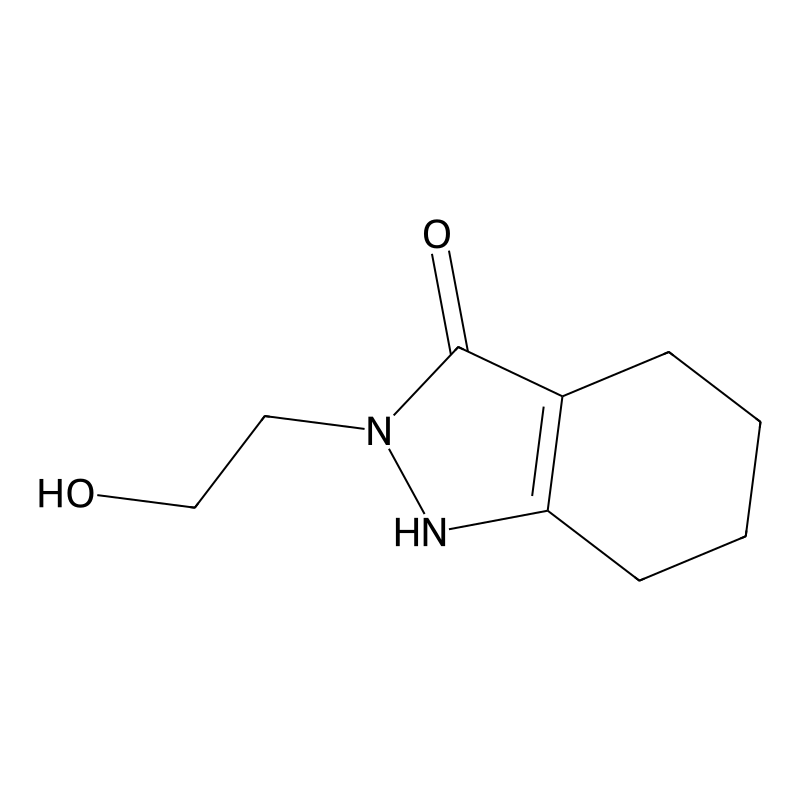2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antibacterial Polymers
Scientific Field: Biomedical Engineering and Microbiology
Summary of Application: The compound is used to develop antibacterial polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) with thiazolium groups that exhibit excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Methods of Application
- Degradation products were found to be inactive and biocompatible, confirming negligible cytotoxicity .
Contact Lens Hydrogel
Scientific Field: Ophthalmology and Material Science
Summary of Application: The compound is integral in the microdynamics mechanism of water absorption in PHEMA-based contact lens hydrogels, which is crucial for their performance .
Methods of Application
Biomedical Devices
Scientific Field: Biomedical Engineering
Summary of Application: PHEMA, derived from the compound, is used in the development and applications of biomedical devices such as implants, prostheses, and microfluidic devices .
Methods of Application
Bioinspired Adhesive Materials
Scientific Field: Bioengineering and Chemistry
Summary of Application: The compound is used in the synthesis of catechol-based bioinspired adhesive materials by incorporating catechol moieties into polymeric backbones .
Methods of Application
Ocular Drug Delivery
Scientific Field: Pharmacology and Ophthalmology
Summary of Application: The compound is used in ocular drug delivery systems, leveraging the properties of pHEMA for controlled drug release .
Methods of Application
Hydrogel Wound Dressings
Scientific Field: Wound Care and Material Science
Summary of Application: The compound is utilized in the production of hydrogels for wound dressings due to their high absorbency and biocompatibility .
Methods of Application
Tissue Regeneration
Scientific Field: Biomedical Engineering and Tissue Engineering
Summary of Application: This compound is used in the design of bioactive scaffolding materials for tissue regeneration. Hydrogel scaffolds based on alginate, gelatin, and 2-hydroxyethyl methacrylate (HEMA) are developed for their compositional and structural similarities to the natural extracellular matrix .
Methods of Application
- The scaffolds showed optimal patterns for tissue regeneration, supporting vascularization and multiple cells seeding .
Phosphate-Based Hydrogels
Scientific Field: Biomedical Applications
Summary of Application: Phosphate-based 2-hydroxyethyl methacrylate hydrogels are engineered for enhanced cell adhesion and proliferation, expanding their biomedical applications .
Methods of Application
- The degree of hydration increased with the concentration of EGMP, improving the hydrogel’s biomedical capabilities .
Controlled Drug Release
Scientific Field: Pharmacology
Summary of Application: The compound is used as a polymer binder in controlled drug release systems due to its hydrogel properties .
Methods of Application
Absorbents for Body Fluids
Scientific Field: Medical Devices
Summary of Application: The compound’s hydrogel form is utilized as an absorbent for body fluids in various medical devices .
Methods of Application
2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound characterized by its unique indazole structure. It features a hexahydroindazole ring system with a hydroxyethyl substituent. The molecular formula is , and its molecular weight is approximately 138.17 g/mol. This compound exhibits properties typical of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one can be attributed to its functional groups. It can undergo various reactions including:
- Nucleophilic substitutions: The hydroxyethyl group can act as a nucleophile.
- Condensation reactions: The indazole nitrogen can participate in condensation with aldehydes or ketones.
- Cyclization reactions: Under certain conditions, it may form more complex heterocycles through cyclization.
These reactions can be utilized in synthetic pathways to produce derivatives or related compounds.
Indazole derivatives, including 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one, have been studied for various biological activities:
- Antimicrobial properties: Some indazoles exhibit antibacterial and antifungal activities.
- Antitumor effects: Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory activity: Indazoles may also play a role in reducing inflammation.
Research indicates that the specific biological effects depend on the substituents on the indazole ring and their interactions with biological targets.
Several synthesis methods for 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one have been reported:
- Photochemical synthesis: A method using o-nitrobenzyl alcohols and primary amines under mild conditions has been developed. This approach utilizes light to facilitate the reaction without harsh reagents .
- Base-mediated cyclization: Strong bases can promote the formation of aci-nitronate intermediates leading to indazolones through cyclization and dehydration .
- Hydrazine reactions: Indazoles can be synthesized from hydrazines through condensation reactions with appropriate carbonyl compounds .
These methods highlight the versatility of synthetic approaches available for this compound.
The applications of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one extend across various fields:
- Pharmaceuticals: Due to its biological activity, it has potential use in drug development targeting infections or cancer.
- Agriculture: Compounds with antimicrobial properties may find applications as agrochemicals.
- Material science: The unique structure may also lead to novel materials with specific properties.
Studies on the interactions of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one with biological molecules are crucial for understanding its mechanism of action. Research indicates that:
- It may interact with enzymes or receptors involved in disease pathways.
- Binding studies can reveal affinities and specificities that inform its therapeutic potential.
Such studies are essential for advancing the compound's development into viable pharmaceutical agents.
When comparing 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one to other similar compounds like 1H-indazole and 1H-indazol-3-one:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Indazole | C7H6N2 | Basic structure without substitutions |
| 1H-Indazol-3-one | C7H6N2O | Contains a carbonyl group at position 3 |
| 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | C7H10N2O | Hydroxyethyl substituent enhances solubility and biological activity |
The presence of the hydroxyethyl group in 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one distinguishes it from other indazoles by potentially enhancing its solubility and bioactivity compared to its simpler counterparts.








